

Technical Deep Dive: Omeprazole Impurity F

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Desmethoxy-4-nitro Omeprazole Sulfide
CAS No.:	142885-91-4
Cat. No.:	B022031

[Get Quote](#)

Structural Elucidation, Formation Mechanisms, and Control Strategies

Executive Summary

In the development and quality control of proton pump inhibitors (PPIs), Omeprazole Impurity F represents a critical degradation product that challenges standard analytical workflows due to its complex fused tetracyclic structure and regioisomeric nature. Unlike simple oxidation products like the sulfone (Impurity D) or sulfide (Impurity B), Impurity F results from a profound structural rearrangement of the benzimidazole-pyridine scaffold.

This guide provides a comprehensive technical analysis of Impurity F, defining its specific chemical identity as defined by the European Pharmacopoeia (Ph. Eur.), elucidating the mechanistic pathway of its formation from the cyclic sulfenamide intermediate, and outlining robust analytical protocols for its detection and control.

Structural Identification & Physicochemical Profile[1][2] [3]

Impurity F is distinct from common metabolic or process impurities because it involves the fusion of the pyridine and benzimidazole rings into a rigid tetracyclic system. It is frequently encountered as a mixture with its regioisomer, Impurity G.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Identity[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Common Name: Omeprazole Impurity F (Ph.[\[8\]](#) Eur.) / Related Compound F (USP)[\[9\]](#)[\[10\]](#)
- IUPAC Name: 8-methoxy-1,3-dimethyl-12-thioxopyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2(12H)-one[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)
- CAS Number: 125656-82-8[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₆H₁₃N₃O₂S[\[4\]](#)
- Molecular Weight: 311.36 g/mol [\[2\]](#)[\[3\]](#)[\[5\]](#)[\[9\]](#)[\[10\]](#)

Structural Characteristics

The molecule features a thioxo group (C=S) and a ketone (C=O) within a fused pyrido-imidazo-benzimidazole core. This highly conjugated system confers unique spectral properties, distinguishing it from the parent omeprazole which possesses a flexible methylene-sulfinyl linker.

Feature	Omeprazole (Parent)	Impurity F
Linker	Flexible Methylsulfinyl (-CH ₂ -SO-)	Fused Imidazo Ring (Rigid)
Sulfur State	Sulfoxide (S=O)	Thioxo (C=S)
Chromophore	Separated Pyridine/Benzimidazole	Extended Tetracyclic Conjugation
Solubility	Amphiphilic (pH dependent)	Low aqueous solubility; soluble in DMSO/MeOH

Formation Mechanism: The Rearrangement Cascade

The formation of Impurity F is not a simple oxidation or reduction.[11] It is a consequence of the acid-catalyzed activation of omeprazole, followed by an irreversible rearrangement.

The Cyclic Sulfenamide Trigger

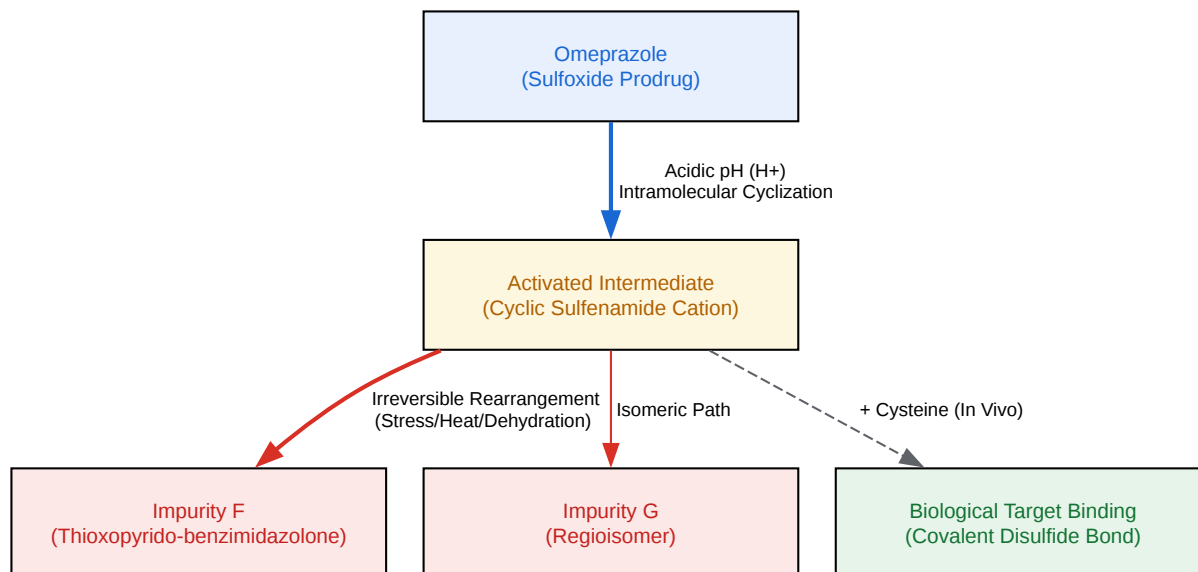
Omeprazole is a prodrug that activates in acidic environments (e.g., parietal cell canaliculi) to form the cyclic sulfenamide. While this cationic species is the active inhibitor of H⁺/K⁺-ATPase, it is unstable. Under specific stress conditions (prolonged acidity, heat, or dehydration), the cyclic sulfenamide does not merely revert to omeprazole or hydrolyze; it undergoes a rearrangement where the sulfur atom is extruded to a thioxo position and the rings fuse.

Key Mechanistic Steps:

- Protonation: Acidic attack on the benzimidazole nitrogen.
- Cyclization: Nucleophilic attack of the pyridine nitrogen onto the benzimidazole C-2, expelling water and forming the Cyclic Sulfenamide (tetracyclic cation).
- Rearrangement: Instead of reacting with a cysteine residue (biological target), the sulfenamide undergoes an intramolecular rearrangement, likely involving a dyotropic shift or radical recombination, leading to the stable, neutral thioxopyrido-benzimidazolone structure (Impurity F).

Visualization: Degradation Pathway

The following diagram illustrates the critical divergence point where the active intermediate collapses into Impurity F.



[Click to download full resolution via product page](#)

Figure 1: Mechanistic pathway showing the divergence of the active cyclic sulfenamide intermediate into the stable Impurity F and G byproducts.[11]

Analytical Characterization & Control

Detecting Impurity F requires specific attention because its response factor and spectral maximum differ from Omeprazole due to the extended conjugation.

Photometric vs. Chromatographic Analysis

Historically, the European Pharmacopoeia (Ph. Eur.) recommended a photometric method specifically for Impurities F and G, separate from the HPLC method used for Impurities A-E. This is because these impurities can co-elute or have different UV maxima that compromise sensitivity in standard isocratic runs.

However, modern High-Performance Liquid Chromatography (HPLC) on C8 or C18 columns with high-pH stability is the preferred standard for comprehensive profiling.

Recommended HPLC Protocol

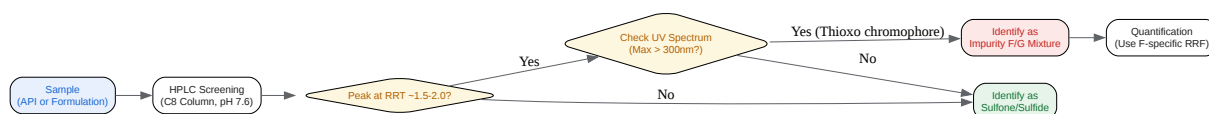
To separate Impurity F from the parent and the regioisomer G, a gradient method with a specific pH buffer is required.

Method Parameters:

- Column: C8 or C18 (e.g., Agilent Poroshell HPH-C8 or equivalent), 4.6 x 150 mm, 2.7 μm or 5 μm .
- Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (pH 7.6) / Acetonitrile (90:10).
- Mobile Phase B: Acetonitrile / Water (80:20).
- Gradient:
 - 0-5 min: Isocratic low %B.
 - 5-25 min: Linear ramp to high %B (to elute the hydrophobic fused Impurity F).
- Detection: UV at 305 nm (Impurity F has a bathochromic shift compared to Omeprazole's 280 nm).
- Critical Pair: Impurity F and Impurity G (often elute closely; resolution > 1.5 required).

Visualization: Analytical Decision Matrix

This workflow ensures correct identification and quantification, distinguishing F from other related compounds.



[Click to download full resolution via product page](#)

Figure 2: Analytical workflow for distinguishing Impurity F based on retention time (RRT) and spectral properties.

Control & Mitigation Strategies

Controlling Impurity F requires preventing the accumulation of the cyclic sulfenamide intermediate and its subsequent rearrangement.

- **pH Management:** Maintain the API and formulation in an alkaline environment (pH > 8.0). Omeprazole is stable in base; acid triggers the sulfenamide formation.
- **Moisture Control:** In solid dosage forms, moisture can create localized acidic micro-environments (especially with acidic excipients) that catalyze the rearrangement. Use desiccants and low-moisture excipients.
- **Solvent Selection:** During synthesis/crystallization, avoid protic solvents at elevated temperatures which might facilitate the proton transfer required for the ring closure.

References

- European Pharmacopoeia (Ph.[12] Eur.). Omeprazole Monograph 0626. EDQM. Available at: [\[Link\]](#)
- Molnár-Institute. Rapid UHPLC Method Development for Omeprazole Analysis. LCGC International. Available at: [\[Link\]](#)
- PubChem. Omeprazole Related Compound F (CID 29983078).[4] National Library of Medicine. Available at: [\[Link\]](#)
- Brändström, A., et al. Chemical Reactions of Omeprazole and Omeprazole Analogues. Acta Chemica Scandinavica. (Foundational mechanism of sulfenamide formation).[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Omeprazole Impurity F and G mixture - LKT Labs \[lktlabs.com\]](#)
- [2. glppharmastandards.com \[glppharmastandards.com\]](#)
- [3. Omeprazole EP impurity F&G mixture - Daicel Pharma Standards \[daicelpharmastandards.com\]](#)
- [4. 8-Methoxy-1,3-dimethyl-12-thioxopyrido\(1',2':3,4\)imidazo\(1,2-a\)benzimidazol-2\(12H\)-one | C16H13N3O2S | CID 29983078 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. allmpus.com \[allmpus.com\]](#)
- [6. ::Omeprazole EP Impurity F & G Mixture | CAS No: 125656-82-8 | Svaklifesciences:: \[svaklifesciences.com\]](#)
- [7. tandf.figshare.com \[tandf.figshare.com\]](#)
- [8. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [9. veeprho.com \[veeprho.com\]](#)
- [10. 8-Methoxy-1,3-dimethyl-12-thioxopyrido\[1',2':3,4\]imidazo\[1,2-a\]benzimidazol-2\(12H\)-one \[lgcstandards.com\]](#)
- [11. scispace.com \[scispace.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. scispace.com \[scispace.com\]](#)
- [To cite this document: BenchChem. \[Technical Deep Dive: Omeprazole Impurity F\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b022031/docs#technical-deep-dive-omeprazole-impurity-f\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)